Home > Products > Screening Compounds P43494 > 5-Allyl-1-phenylbarbituric acid
5-Allyl-1-phenylbarbituric acid - 786-56-1

5-Allyl-1-phenylbarbituric acid

Catalog Number: EVT-13897315
CAS Number: 786-56-1
Molecular Formula: C13H12N2O3
Molecular Weight: 244.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Allyl-1-phenylbarbituric acid, also known as Alphenal, is a barbiturate derivative that was developed in the 1920s. It is primarily recognized for its anticonvulsant properties and has been used in the treatment of epilepsy and convulsive disorders, although it is less commonly prescribed than other barbiturates such as phenobarbital. The compound's chemical formula is C13H12N2O3C_{13}H_{12}N_{2}O_{3} and it has a molecular weight of approximately 244.25 g/mol .

Source

The compound is derived from barbituric acid, which serves as the backbone for various barbiturate medications. Barbiturates are synthetic substances that act as depressants of the central nervous system, influencing neurotransmitter activity to produce sedative effects . 5-Allyl-1-phenylbarbituric acid has been studied for its pharmacological effects and potential therapeutic uses, particularly in neurological contexts.

Classification

5-Allyl-1-phenylbarbituric acid falls under the category of barbiturates, which are classified based on their chemical structure and pharmacological effects. It is a member of the pyrimidine derivatives, characterized by a pyrimidine ring structure with various substituents that modify its activity .

Synthesis Analysis

The synthesis of 5-Allyl-1-phenylbarbituric acid typically involves the alkylation of barbituric acid with allyl bromide or a similar alkylating agent. The general method can be outlined as follows:

  1. Starting Material: Barbituric acid is used as the starting material.
  2. Alkylation Reaction: An allyl halide (e.g., allyl bromide) is reacted with barbituric acid in the presence of a base (such as sodium hydroxide) to facilitate the nucleophilic substitution at the 5-position of the barbituric acid.
  3. Isolation and Purification: The resulting compound is then purified through recrystallization or chromatography techniques to obtain pure 5-Allyl-1-phenylbarbituric acid .

This synthesis route highlights both the reactivity of the barbituric acid framework and the versatility afforded by modifying its substituents.

Molecular Structure Analysis

The molecular structure of 5-Allyl-1-phenylbarbituric acid consists of a pyrimidine ring with two substituents: an allyl group at the 5-position and a phenyl group at the 1-position.

Structural Data

  • Chemical Formula: C13H12N2O3C_{13}H_{12}N_{2}O_{3}
  • Molecular Weight: 244.25 g/mol
  • InChIKey: WOIGZSBYKGQJGL-UHFFFAOYSA-N
  • CAS Number: 115-43-5

The structural representation can be visualized using various chemical drawing software or databases such as PubChem, where detailed 2D and 3D models are available .

Chemical Reactions Analysis

5-Allyl-1-phenylbarbituric acid can participate in several chemical reactions typical of barbiturate compounds:

  1. Dealkylation Reactions: Under certain conditions, it can undergo dealkylation to yield other barbiturate derivatives.
  2. Hydrolysis: The ester bonds may hydrolyze under acidic or basic conditions, potentially yielding barbituric acid and other products.
  3. Reactions with Electrophiles: The presence of nitrogen atoms allows for electrophilic substitutions, making it reactive towards various electrophiles.

These reactions are essential for understanding its behavior in biological systems and potential modifications for therapeutic applications.

Mechanism of Action

The mechanism of action of 5-Allyl-1-phenylbarbituric acid primarily involves modulation of the gamma-aminobutyric acid (GABA) receptors in the central nervous system.

Process

  1. GABA Receptor Interaction: The compound enhances GABAergic activity by binding to specific sites on GABA receptors, leading to increased chloride ion influx into neurons.
  2. Neurotransmitter Modulation: This results in hyperpolarization of neuronal membranes, effectively reducing neuronal excitability and preventing seizures.
  3. Sedative Effects: Additionally, similar to other barbiturates, it exhibits sedative properties through central nervous system depression.

Data on its pharmacodynamics indicate that it acts as a positive allosteric modulator at GABA_A receptors, which underlies its anticonvulsant effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to light and moisture.
  • Melting Point: Specific melting point data may vary but typically falls within a range consistent with other barbiturate derivatives.

Relevant analyses have shown that variations in substituents can significantly affect solubility and bioavailability, impacting its therapeutic efficacy .

Applications

5-Allyl-1-phenylbarbituric acid has several scientific uses:

  1. Anticonvulsant Therapy: Historically used in treating epilepsy and seizure disorders.
  2. Research Applications: Utilized in pharmacological studies to explore GABAergic mechanisms and develop new anticonvulsant agents.
  3. Chemical Synthesis: Serves as an intermediate in synthesizing other pharmaceutical compounds or derivatives within medicinal chemistry.

Despite its historical use, newer anticonvulsants may overshadow it due to safety profiles and efficacy considerations .

Historical Context and Evolution in Barbiturate Research

Emergence of 5-Allyl-1-phenylbarbituric Acid in Early Barbiturate Development

5-Allyl-1-phenylbarbituric acid (systematic name: 5-phenyl-5-allylbarbituric acid), commonly known by its generic name alphenal, emerged during the 1920s as part of the intensive structural diversification of barbituric acid derivatives. This period followed Adolf von Baeyer's 1864 synthesis of barbituric acid and the subsequent introduction of clinically impactful barbiturates like barbital (1903) and phenobarbital (1911) [1] [5]. Alphenal represented a deliberate chemical strategy to combine specific functional groups known to confer desirable pharmacological properties: the phenyl ring (inspired by phenobarbital's established anticonvulsant effects) and the allyl moiety (associated with shorter duration of action) [6] [7]. Its synthesis, patented in 1931 by Hoffmann-La Roche (DE 526854), exemplified the pharmaceutical industry's systematic exploration of C5-disubstituted barbituric acid derivatives aimed at optimizing hypnotic, sedative, and anticonvulsant profiles [6].

While alphenal saw some clinical application, particularly in Europe under brand names like Efrodal and Sanudorm, it never achieved the widespread therapeutic prominence of phenobarbital or secobarbital [6]. Its primary significance lies in its position within the historical trajectory of barbiturate development. It served as a distinct chemical probe, illustrating how targeted substitutions on the barbituric acid core—specifically the combination of an aromatic phenyl group and an unsaturated allyl chain—could yield compounds with specific physicochemical and potential pharmacological characteristics differing from predecessors like barbital (diethyl) or amobarbital (ethyl-isoamyl) [1] [5]. Production volumes and clinical use of alphenal remained considerably lower than those of leading barbiturates like phenobarbital, which dominated the market due to its potent anticonvulsant efficacy [4] [5].

  • Table 1: Early Barbiturates and Key Structural Features Relevant to Alphenal
    Compound (Generic Name)Chemical NameC5 Substituent R¹C5 Substituent R²Notable Features/Clinical IntroductionRelation to Alphenal
    Barbital5,5-Diethylbarbituric acidEthyl (-CH₂CH₃)Ethyl (-CH₂CH₃)First pharmacologically active barbiturate (1903)Simple alkyl prototype
    Phenobarbital5-Ethyl-5-phenylbarbituric acidEthyl (-CH₂CH₃)Phenyl (-C₆H₅)Introduced 1912, major anticonvulsantShared phenyl group
    Alphenal5-Allyl-5-phenylbarbituric acidAllyl (-CH₂-CH=CH₂)Phenyl (-C₆H₅)Patented 1931, limited clinical useTarget compound
    Secobarbital5-Allyl-5-(1-methylbutyl)barbituric acidAllyl (-CH₂-CH=CH₂)1-Methylbutyl (-CH(CH₃)CH₂CH₂CH₃)Short-acting hypnotic (1930s)Shared allyl group

Role in Advancing Structure-Activity Relationship (SAR) Studies of Barbiturates

Alphenal served as a crucial molecular tool for elucidating the Structure-Activity Relationships (SAR) governing barbiturate pharmacology. Its structure, featuring a phenyl ring at one C5 position and an allyl group at the other, provided key insights into how electronic properties, lipophilicity, and steric bulk at C5 influence biological activity [7] [5].

  • Lipophilicity and Duration of Action: Compared to phenobarbital (ethyl/phenyl), alphenal's allyl group (-CH₂-CH=CH₂) increased the compound's overall lipophilicity relative to alkyl chains like ethyl or butyl. Higher lipophilicity generally correlates with faster penetration into the central nervous system (CNS) and redistribution into peripheral tissues, typically leading to a shorter duration of action than seen with phenobarbital. While detailed pharmacokinetic studies specific to alphenal are less prevalent than for major barbiturates, its structural placement suggests it occupied an intermediate position between long-acting agents like phenobarbital and ultra-short-acting thiobarbiturates used in anesthesia [7]. The allyl group also introduced a site of potential metabolic oxidation, contributing to its inactivation and shorter effective half-life compared to fully saturated alkyl chains [5] [7].
  • Aromatic Ring Contribution: Retention of the phenyl group at C5, a hallmark of phenobarbital, was crucial for anticonvulsant activity within the barbiturate class. Alphenal retained this moiety, implying a potential for some level of antiseizure effect, although its primary development and use leaned towards sedation/hypnosis. The phenyl ring contributes significantly to molecular planarity and influences binding affinity to biological targets, particularly the barbiturate site on the GABAA receptor complex. SAR studies involving compounds like alphenal helped confirm that the phenyl ring enhances receptor binding affinity compared to purely aliphatic substitutions, contributing to potency [7] [5].
  • Steric and Electronic Effects: The allyl group, being smaller and less electron-donating than branched alkyl chains like those in pentobarbital or secobarbital, influenced the molecule's conformation and electronic distribution. This affected its interaction with the binding pocket on the GABAA receptor. Research using analogs demonstrated that substitutions introducing unsaturation (like the allyl double bond) or aromaticity (like the phenyl ring) could significantly modulate potency, onset, and duration compared to purely aliphatic analogs [7].

  • Table 2: Impact of C5 Substituents on Key Barbiturate Properties Illustrated by Alphenal

    C5 Substituent R¹C5 Substituent R²Representative CompoundImpact on LipophilicityImpact on Duration of ActionKey Pharmacological EffectAlphenal's Contribution to SAR
    EthylEthylBarbitalLowLong (>6h)HypnoticBaseline alkyl comparison
    EthylPhenylPhenobarbitalModerateLong (>6h)Anticonvulsant, HypnoticShared phenyl group (anticonvulsant SAR)
    Allyl1-MethylbutylSecobarbitalHighShort (2-4h)HypnoticShared allyl group (shorter action SAR)
    AllylPhenylAlphenalModerate-HighIntermediateSedative/Hypnotic, (some Anticonvulsant)Demonstrated combined effect: phenyl (binding/potency) + allyl (lipophilicity/shorter action)
    EthylCyclohexenylHexobarbitalModerateShortHypnotic, AnestheticContrast saturated vs. unsaturated groups

Transition from Therapeutic Applications to Mechanistic Probes in Neuroscience

Although initially explored for therapeutic potential (primarily as an anticonvulsant and sedative-hypnotic), alphenal's clinical use was overshadowed by more effective or safer barbiturates like phenobarbital (for epilepsy) and later benzodiazepines (for anxiety and insomnia) [5] [6]. Consequently, its primary scientific value shifted towards its utility as a mechanistic probe in neuropharmacological research, particularly in the mid-to-late 20th century as the understanding of GABAergic neurotransmission evolved [4] [7].

  • Elucidating GABAA Receptor Modulation: Like other active barbiturates, alphenal was instrumental in demonstrating the GABA-enhancing effects of this drug class. Research showed that it binds to a distinct site on the GABAA receptor complex, separate from the benzodiazepine and GABA binding sites [7]. Binding at this barbiturate site allosterically potentiates GABA-induced chloride ion flux (leading to neuronal hyperpolarization) and, at higher concentrations, can directly activate the chloride channel even in the absence of GABA. Studies utilizing barbiturates like alphenal helped map the functional domains of the GABAA receptor and characterize the differences in action between barbiturates and newer anxiolytics/hypnotics [7].
  • Probing Receptor Subtype Effects: While less selective than modern tools, barbiturates like alphenal contributed to early investigations into GABAA receptor subtype diversity. Differences in the potency or efficacy of various barbiturates (including those with different C5 substitutions like alphenal vs. phenobarbital vs. pentobarbital) in different neuronal preparations hinted at potential subtype selectivity, although barbiturates are generally considered less subtype-selective than benzodiazepines or neurosteroids [7]. Alphenal's specific structure, combining an aromatic ring and an unsaturated chain, may have offered subtle differences in receptor interaction compared to purely aliphatic or differently substituted aromatic barbiturates, making it a point of comparison.
  • Studying Effects on Neuronal Excitability: Alphenal was used in electrophysiological studies to investigate how barbiturates suppress neuronal excitability, not only via GABAA potentiation but also through ancillary actions. These include inhibition of excitatory AMPA-type glutamate receptors and modulation of voltage-gated calcium channels [7]. Using defined compounds like alphenal allowed researchers to correlate structural features (e.g., the presence of the phenyl group) with the relative contribution of these non-GABAergic mechanisms to the overall depressant effect. Its intermediate lipophilicity also made it a useful compound for studying the relationship between physicochemical properties, brain penetration kinetics, and the time course of neuronal inhibition.
  • Limitations as a Probe: The transition to alphenal's use as a research tool also highlighted limitations inherent to classical barbiturates. Its multiple effects (GABA potentiation, direct channel activation, glutamate inhibition) reduce selectivity compared to highly targeted modern compounds. Furthermore, potential metabolic interactions and the development of tolerance and dependence associated with chronic barbiturate use complicated long-term in vivo studies [4] [7]. Despite these limitations, it provided valuable early insights into CNS depression mechanisms.

  • Table 3: Research Applications of 5-Allyl-1-phenylbarbituric Acid (Alphenal) as a Mechanistic Probe

    Research AreaSpecific Application/QuestionInsights Gained Using AlphenalKey References/Context
    GABAA Receptor PharmacologyMapping the barbiturate binding siteConfirmed existence of site distinct from GABA & benzodiazepines; Demonstrated allosteric potentiation [7]
    Mechanism of direct channel activationHigher concentrations mimic GABA effect; Shared property within active barbiturates [7]
    Investigating receptor subtype sensitivity (early)Subtle potency differences vs. other barbits hinted at potential subtype variation [7]
    Neuronal ExcitabilityRole of AMPA receptor inhibitionContributed to evidence for barbiturate suppression of excitatory transmission [7]
    Modulation of voltage-gated Ca²⁺ channelsDemonstrated barbiturate effect on Ca²⁺ influx, reducing neurotransmitter release [7]
    Structure-Function RelationshipsCorrelation of C5 lipophilicity with brain penetration/onsetAllyl + phenyl structure exemplified intermediate lipophilicity profile [5] [7]
    Role of aromatic vs. aliphatic C5 groups in receptor affinityPhenyl group (vs. alkyl) enhanced binding affinity/potency [5] [7]

Compounds Mentioned

  • Barbituric Acid
  • Barbital (Diethylbarbituric Acid, Veronal®)
  • Phenobarbital (Phenobarbitone, Luminal®)
  • Pentobarbital (Nembutal®)
  • Secobarbital (Seconal®)
  • Amobarbital (Amytal®)
  • Hexobarbital (Evipal®)
  • Thiopental
  • 5-Allyl-1-phenylbarbituric Acid (Alphenal, Efrodal®, Sanudorm®)

Properties

CAS Number

786-56-1

Product Name

5-Allyl-1-phenylbarbituric acid

IUPAC Name

1-phenyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

InChI

InChI=1S/C13H12N2O3/c1-2-6-10-11(16)14-13(18)15(12(10)17)9-7-4-3-5-8-9/h2-5,7-8,10H,1,6H2,(H,14,16,18)

InChI Key

MHZWCBPOTIWXCV-UHFFFAOYSA-N

Canonical SMILES

C=CCC1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.